molecular formula C9H10ClNO B3056264 4-Chloro-1-(pyridin-3-YL)butan-1-one CAS No. 69963-21-9

4-Chloro-1-(pyridin-3-YL)butan-1-one

Cat. No. B3056264
M. Wt: 183.63 g/mol
InChI Key: ZCTPFQRLEGLYEO-UHFFFAOYSA-N
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Patent
US05045550

Procedure details

A solution of methyl nicotinate (59 g, 0.43 mol), 4-hydroxybutyric acid lactone (51.8 g, 0.602 mol), and sodium methoxide (70 g, 1.29 mol) in dioxane (500 mL) is refluxed for 1 hour and then cooled. Concentrated hydrochloric acid (650 mL) is added, and the reaction mixture is refluxed for 12 hours. The resulting solution is neutralized with solid sodium bicarbonate and extracted with chloroform. The organic phase is dried (sodium sulfate), and the solvent evaporated in vacuo. The residue is taken up in 2-propanol (50 mL) and treated with a saturated solution of hydrogen chloride in 2-propanol. The hydrochloride salt of 4-chloro-1-(3-pyridinyl)-1-butanone is obtained as a white solid (30 g); mp 73°-76° C.
Quantity
59 g
Type
reactant
Reaction Step One
Quantity
51.8 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
650 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:9]C)(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[N:4][CH:3]=1.[CH2:11]1[CH2:16]OC(=O)[CH2:12]1.C[O-].[Na+].[ClH:20].C(=O)(O)[O-].[Na+]>O1CCOCC1>[Cl:20][CH2:12][CH2:11][CH2:16][C:1]([C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1)=[O:9] |f:2.3,5.6|

Inputs

Step One
Name
Quantity
59 g
Type
reactant
Smiles
C(C1=CN=CC=C1)(=O)OC
Name
Quantity
51.8 g
Type
reactant
Smiles
C1CC(=O)OC1
Name
sodium methoxide
Quantity
70 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
500 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
650 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is refluxed for 12 hours
Duration
12 h
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried (sodium sulfate)
CUSTOM
Type
CUSTOM
Details
the solvent evaporated in vacuo
ADDITION
Type
ADDITION
Details
treated with a saturated solution of hydrogen chloride in 2-propanol

Outcomes

Product
Name
Type
product
Smiles
ClCCCC(=O)C=1C=NC=CC1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 30 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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